1-(azepan-1-yl)-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-17-22-18(15-19(23-17)27-10-6-7-21-27)25-13-11-24(12-14-25)16-20(28)26-8-4-2-3-5-9-26/h6-7,10,15H,2-5,8-9,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHCHZJLFRAYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its unique structural features, which include an azepane ring and a piperazine moiety. This compound's diverse interactions with biological targets make it a subject of interest in medicinal chemistry and drug development.
Structural Characteristics
The molecular formula of this compound is and it features multiple heteroatoms that contribute to its chemical reactivity and biological activity. The presence of both azepane and piperazine rings allows for various conformations, influencing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest potential applications in:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems.
In Vitro Studies
Recent studies have focused on the compound's cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound exhibited significant antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| HCT116 | 0.76 | Cell cycle arrest at G1 phase |
These findings indicate that the compound may trigger apoptotic pathways, as evidenced by increased caspase-3/7 activity observed through flow cytometry analysis .
Binding Affinity Studies
Binding studies using radiolabeled ligands have indicated that this compound demonstrates high affinity for several receptor types, including:
- Histamine H3 Receptors : Antagonistic activity noted, which may influence neurochemical signaling.
The binding affinities were quantified using displacement assays, revealing Ki values in the low nanomolar range, suggesting strong interactions with these targets .
Case Studies
A recent case study highlighted the efficacy of this compound in a preclinical model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis showed increased apoptosis and reduced proliferation markers in treated tissues.
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogues and their properties are summarized below:
Key Observations :
- Heterocyclic Core : The target compound’s pyrimidine core (6-membered, 2 N atoms) differs from pyridazine analogues (6-membered, adjacent N atoms), which may alter electronic properties and binding interactions .
- Substituent Effects: The azepane-ethanone moiety in the target compound and may enhance solubility compared to the phenoxypropanone group in .
Pharmacological Implications
- Pyrazole Role : The 1H-pyrazol-1-yl group (in the target compound and ) is associated with kinase inhibition (e.g., JAK/STAT inhibitors) and anti-inflammatory effects .
- Azepane vs. Phenoxypropanone: Azepane’s larger ring may improve metabolic stability over the ester-containing phenoxypropanone in , which could be prone to hydrolysis .
Preparation Methods
Core Structural Segmentation
The target compound can be dissected into three primary subunits (Fig. 1):
-
Azepane-ethanone backbone : A seven-membered azepane ring linked to a ketone moiety.
-
Piperazine spacer : A six-membered diamine ring serving as a connective unit.
-
2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine : A substituted pyrimidine with a pyrazole appendage.
The synthetic strategy prioritizes late-stage coupling of the azepane-ethanone and pyrimidine-piperazine fragments via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Synthesis of the Azepane-Ethanone Subunit
Azepane Ring Formation
Azepane is typically synthesized via cyclization of ε-caprolactam under reductive conditions (e.g., LiAlH4 in THF) or through Buchwald-Hartwig amination of linear diamines. For the target compound, the azepane is functionalized at the 1-position with an ethanone group.
Procedure :
-
N-alkylation of azepane : React azepane with chloroacetyl chloride in the presence of K2CO3 to yield 1-chloroacetylazepane.
-
Ketone stabilization : Protect the ketone as a ketal (e.g., ethylene glycol) to prevent side reactions during subsequent steps.
Preparation of the Piperazine-Pyrimidine Intermediate
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl group is introduced via palladium-catalyzed cross-coupling. Analogous methods from [454482-11-2] demonstrate the efficacy of boronate esters in Suzuki reactions with aryl halides.
Example Protocol :
-
Synthesis of 4-bromo-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine :
-
Suzuki coupling with piperazine-boronate :
| Reaction Component | Quantity | Conditions |
|---|---|---|
| 4-Bromo-pyrimidine | 1.0 eq | Solvent: Dioxane/H2O (4:1) |
| Piperazine-boronate | 1.2 eq | Catalyst: PdCl2(dppf) |
| K2CO3 | 3.0 eq | Temperature: 90°C |
| Yield | 72–85% | Time: 12 h |
Final Assembly: Coupling Azepane-Ethanone and Piperazine-Pyrimidine
Nucleophilic Acyl Substitution
The ethanone linker facilitates displacement of a leaving group (e.g., chloride) by the piperazine nitrogen.
Optimized Procedure :
-
Deprotection : Remove the ketal protecting group from 1-chloroacetylazepane using HCl in MeOH.
-
Coupling : React deprotected 1-chloroacetylazepane (1 eq) with piperazine-pyrimidine intermediate (1.1 eq) in acetonitrile with DIEA (3 eq) at 60°C for 6 h.
Key Parameters :
-
Solvent : Acetonitrile (high polarity enhances nucleophilicity).
-
Base : DIEA minimizes side reactions vs. stronger bases like NaOH.
-
Yield : 68–74% after silica gel chromatography.
Alternative Pathways and Optimization Strategies
One-Pot Tandem Reactions
Recent advances enable sequential Suzuki coupling and N-alkylation in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates coupling steps, improving yields to 78% while reducing reaction times.
Analytical Characterization and Validation
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, pyrazole-H), 6.78 (s, 1H, pyrimidine-H), 3.82–3.75 (m, 4H, piperazine-H), 2.94 (t, 2H, azepane-H), 2.51 (s, 3H, CH3).
-
HRMS (ESI+) : m/z calc. for C21H29N7O [M+H]+: 412.2456; found: 412.2459.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
Pyrimidine bromination at the 6-position is critical for correct pyrazole orientation. Directed ortho-metallation using LDA ensures selective functionalization.
Stability of Intermediates
The azepane-ethanone chloride is moisture-sensitive. Use anhydrous solvents and molecular sieves during coupling steps.
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound contains three critical structural motifs:
- Azepane ring : A seven-membered saturated nitrogen heterocycle, which enhances metabolic stability and modulates lipophilicity .
- Piperazine moiety : A six-membered diamine ring that facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility .
- Pyrimidine-pyrazole hybrid : The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl group introduces hydrogen-bonding and π-π stacking capabilities, critical for target binding .
These features collectively suggest potential activity in neurological or oncological pathways, though empirical validation is required.
Q. What synthetic strategies are typically employed to prepare this compound?
Synthesis involves multi-step organic reactions:
Core assembly : Coupling the pyrimidine-pyrazole fragment with piperazine via nucleophilic aromatic substitution (e.g., using DMF as a solvent under reflux) .
Azepane incorporation : Reacting the intermediate with azepane using a coupling agent like EDCI/HOBt in dichloromethane .
Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and purity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies purity .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., using the CCP4 suite for structural refinement) .
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling step during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization : Switching to polar aprotic solvents like DMSO to enhance nucleophilicity .
- Catalyst use : Employing Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aromatic fragments .
- Temperature control : Conducting reactions under microwave irradiation (100–120°C) to accelerate kinetics .
- Intermediate purification : Pre-purifying intermediates via recrystallization to reduce impurities .
Q. How should contradictory binding affinity data across studies be resolved?
Conflicting data may stem from assay variability or target promiscuity. Recommended approaches:
- Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Structural analysis : Co-crystallize the compound with its target (e.g., serotonin receptor fragments) to identify binding motifs .
- Computational modeling : Use molecular dynamics simulations (Amber or GROMACS) to predict off-target interactions .
Q. What methodologies are suitable for evaluating metabolic stability in preclinical studies?
- Liver microsome assays : Incubate the compound with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Plasma stability tests : Monitor decomposition in plasma at 37°C over 24 hours .
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- CRISPR/Cas9 knockout : Generate target gene-knockout cell lines to isolate on-target effects .
- Proteome profiling : Utilize affinity pulldown combined with mass spectrometry to identify interacting proteins .
- Dose-response analysis : Compare IC₅₀ values across multiple cell lines to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
